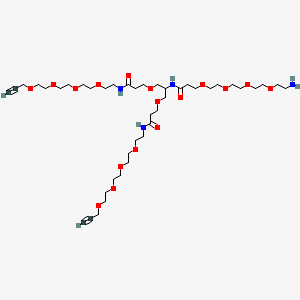
Amino-PEG4-bis-PEG3-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-PEG4-bis-PEG3-propargyl is a cleavable linker containing six units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an alkyne group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-bis-PEG3-propargyl involves the reaction of PEG units with propargyl groups. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition. The reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO)
Temperature: Room temperature
Catalyst: Copper sulfate and sodium ascorbate
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to mix PEG units with propargyl groups.
Purification: Employing techniques such as column chromatography to achieve high purity levels (>98%).
Storage: The compound is stored at -20°C to maintain stability
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG4-bis-PEG3-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction forms stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper sulfate, sodium ascorbate
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications .
Aplicaciones Científicas De Investigación
Amino-PEG4-bis-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for studying biological processes.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and polymers
Mecanismo De Acción
The mechanism of action of Amino-PEG4-bis-PEG3-propargyl involves its role as a linker in click chemistry reactions. The alkyne group in the compound reacts with azide groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Bis-propargyl-PEG4: Contains two propargyl groups and is used in similar click chemistry reactions.
Bis-propargyl-PEG3: Similar to Bis-propargyl-PEG4 but with fewer PEG units.
Uniqueness
Amino-PEG4-bis-PEG3-propargyl is unique due to its cleavable nature and the presence of six PEG units, which enhance its solubility and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates, where stability and solubility are crucial .
Propiedades
Fórmula molecular |
C42H76N4O17 |
|---|---|
Peso molecular |
909.1 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49) |
Clave InChI |
FPYSRSQCUQNZCB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


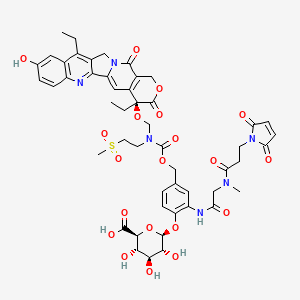
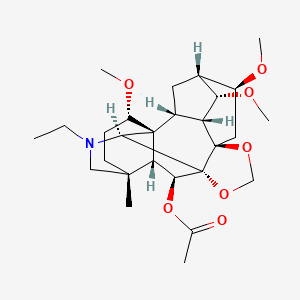



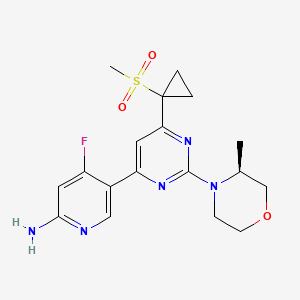
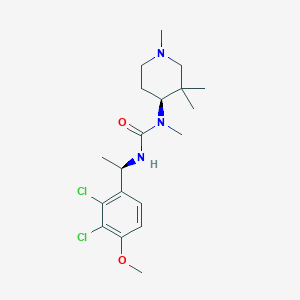
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
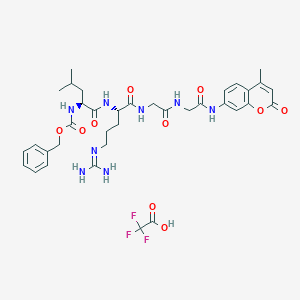

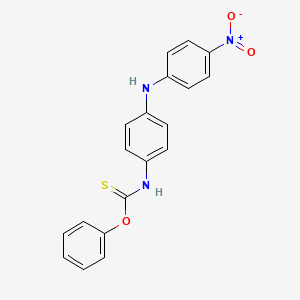
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)

